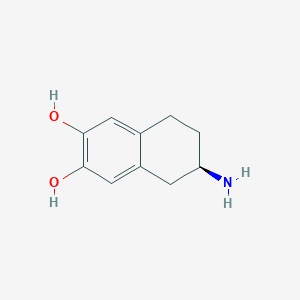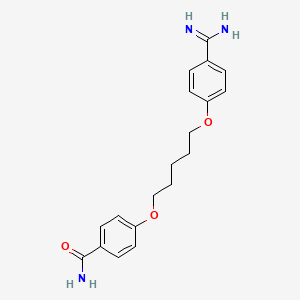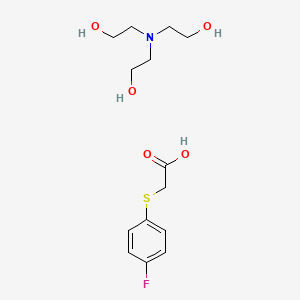
4-(1-Methylethyl)-2-(4-methylphenyl)morpholine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le chlorhydrate de 4-(1-méthyléthyl)-2-(4-méthylphényl)morpholine est un composé chimique appartenant à la classe des dérivés de la morpholine. Ce composé se caractérise par la présence d'un cycle morpholine substitué par un groupe 4-(1-méthyléthyl) et un groupe 2-(4-méthylphényl). La forme de sel chlorhydrate améliore sa solubilité dans l'eau, le rendant plus adapté à diverses applications.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du chlorhydrate de 4-(1-méthyléthyl)-2-(4-méthylphényl)morpholine implique généralement les étapes suivantes :
Formation du cycle morpholine : Le cycle morpholine peut être synthétisé par réaction de la diéthanolamine avec un composé halogéné approprié, tel que le dichlorure d'éthylène, en conditions basiques.
Réactions de substitution : Le cycle morpholine est ensuite soumis à des réactions de substitution pour introduire les groupes 4-(1-méthyléthyl) et 2-(4-méthylphényl). Cela peut être réalisé par des réactions d'alkylation et d'acylation de Friedel-Crafts utilisant des agents alkylants et acylantes appropriés.
Formation du sel chlorhydrate : La dernière étape consiste à convertir la base libre en son sel chlorhydrate par réaction avec de l'acide chlorhydrique.
Méthodes de production industrielle
La production industrielle du chlorhydrate de 4-(1-méthyléthyl)-2-(4-méthylphényl)morpholine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique des conditions de réaction optimisées, telles que la température, la pression et les catalyseurs, pour garantir un rendement et une pureté élevés. Des réacteurs à écoulement continu et des systèmes automatisés sont souvent utilisés pour améliorer l'efficacité et la scalabilité.
Analyse Des Réactions Chimiques
Types de réactions
Le chlorhydrate de 4-(1-méthyléthyl)-2-(4-méthylphényl)morpholine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des agents oxydants comme le permanganate de potassium ou le peroxyde d'hydrogène pour former les oxydes correspondants.
Réduction : Les réactions de réduction peuvent être réalisées en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium pour produire des dérivés réduits.
Substitution : Le composé peut subir des réactions de substitution nucléophile, où le cycle morpholine ou le cycle aromatique est substitué par d'autres groupes fonctionnels.
Réactifs et conditions courants
Oxydation : Permanganate de potassium en conditions acides ou neutres.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Halogénures d'alkyle ou chlorures d'acyle en présence d'un catalyseur acide de Lewis.
Principaux produits formés
Oxydation : Formation d'oxydes et de dérivés hydroxylés.
Réduction : Formation de dérivés de morpholine réduits.
Substitution : Formation de dérivés de morpholine substitués avec divers groupes fonctionnels.
4. Applications de la recherche scientifique
Le chlorhydrate de 4-(1-méthyléthyl)-2-(4-méthylphényl)morpholine a des applications diverses dans la recherche scientifique :
Chimie : Utilisé comme réactif en synthèse organique et comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Investigué pour ses activités biologiques potentielles, y compris les propriétés antimicrobiennes et antifongiques.
Médecine : Exploré pour ses applications thérapeutiques potentielles, telles que le développement de nouveaux produits pharmaceutiques.
Industrie : Utilisé dans la production de produits chimiques de spécialité et comme intermédiaire dans la synthèse d'agrochimiques et de colorants.
5. Mécanisme d'action
Le mécanisme d'action du chlorhydrate de 4-(1-méthyléthyl)-2-(4-méthylphényl)morpholine implique son interaction avec des cibles moléculaires et des voies spécifiques :
Cibles moléculaires : Le composé peut interagir avec des enzymes, des récepteurs ou d'autres protéines, conduisant à la modulation de leur activité.
Voies impliquées : Les voies exactes dépendent de l'application et de la cible spécifiques. Par exemple, dans les applications antimicrobiennes, il peut perturber l'intégrité de la membrane cellulaire ou inhiber les enzymes essentielles.
Applications De Recherche Scientifique
4-(1-Methylethyl)-2-(4-methylphenyl)morpholine hydrochloride has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 4-(1-Methylethyl)-2-(4-methylphenyl)morpholine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The exact pathways depend on the specific application and target. For example, in antimicrobial applications, it may disrupt cell membrane integrity or inhibit essential enzymes.
Comparaison Avec Des Composés Similaires
Composés similaires
- 4-(1-Méthyléthyl)phénylmorpholine
- 2-(4-Méthylphényl)morpholine
- 4-Méthylphénylmorpholine
Unicité
Le chlorhydrate de 4-(1-méthyléthyl)-2-(4-méthylphényl)morpholine est unique en raison du motif de substitution spécifique sur le cycle morpholine, qui confère des propriétés chimiques et biologiques distinctes. Sa forme de sel chlorhydrate améliore également sa solubilité et sa stabilité, le rendant plus polyvalent pour diverses applications.
Propriétés
Numéro CAS |
97631-03-3 |
|---|---|
Formule moléculaire |
C14H22ClNO |
Poids moléculaire |
255.78 g/mol |
Nom IUPAC |
2-(4-methylphenyl)-4-propan-2-ylmorpholine;hydrochloride |
InChI |
InChI=1S/C14H21NO.ClH/c1-11(2)15-8-9-16-14(10-15)13-6-4-12(3)5-7-13;/h4-7,11,14H,8-10H2,1-3H3;1H |
Clé InChI |
BKINYCRPRYSIJE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2CN(CCO2)C(C)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanol, 2-[[4-[(2-chloro-4-nitrophenyl)azo]phenyl]ethylamino]-, benzoate (ester)](/img/structure/B12771954.png)
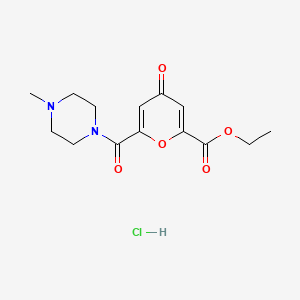
![methyl 4-[2-(2-methyl-4,5-dihydroimidazol-1-yl)ethoxy]benzoate;oxalic acid](/img/structure/B12771957.png)
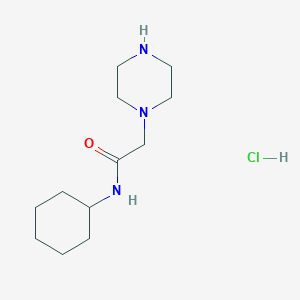
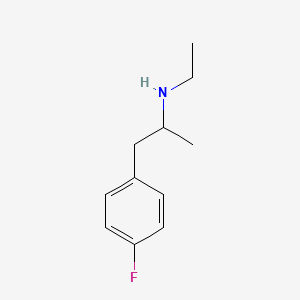
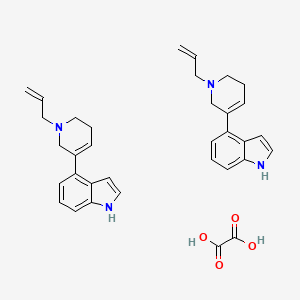
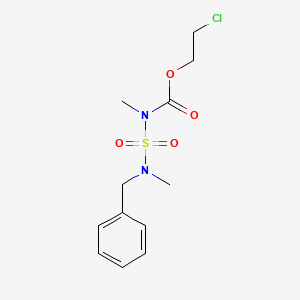

![2-(diethylamino)ethanol;[(E)-tetradec-1-enyl] hydrogen sulfate](/img/structure/B12771992.png)
